3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole
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Overview
Description
Pyrazolone derivatives, which this compound is, are a class of organic compounds with a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom . They are known for their wide range of biological activities, including anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant, antihelmintic, anti-inflammatory, and antiviral activity .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives can be analyzed using various spectroscopic techniques, including 1H NMR and 13C NMR . The exact structure would depend on the specific substituents on the pyrazolone ring.Scientific Research Applications
Indole Derivatives in Scientific Research
Indole derivatives, including those related to the query compound, have been extensively studied for their pharmacokinetics and roles in hepatic protection. Indole-3-carbinol (I3C) and its major derivatives demonstrate pleiotropic protective effects on chronic liver injuries, showcasing anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects through a pleiotropic mechanism (Si-Qi Wang et al., 2016). Additionally, indole synthesis methodologies have been reviewed, highlighting the chemical reactivity of indole as a base for synthesizing a variety of biologically active molecules (D. Taber & Pavan K. Tirunahari, 2011). The therapeutic perspectives of indole derivatives cover a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties, making them pivotal in drug development processes (Devendra Kumar et al., 2020).
Pyrazole Derivatives in Scientific Research
Pyrazole scaffolds are recognized for their significant agrochemical and pharmaceutical activities. Research highlights the synthesis of pyrazole derivatives under various conditions, pointing to their potential in creating bioactive compounds with applications ranging from herbicidal to antimicrobial and antiviral activities (Sheetal et al., 2018). The pharmacological properties of pyrazole and its derivatives have been extensively reviewed, illustrating their importance in developing novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections (S. Ganguly & Sony Jacob, 2017).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds with indole and pyrazole moieties have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The pyrazole moiety is also known to interact with various targets, influencing their function .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to be readily absorbed and distributed in the body, and they are metabolized by various enzymes .
Result of Action
Given the biological activities associated with indole derivatives, it can be speculated that the compound may have a range of effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
3-[2-[3-(4-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3/c1-19-11-13-20(14-12-19)26-17-22(28-29(26)23-7-3-2-4-8-23)16-15-21-18-27-25-10-6-5-9-24(21)25/h2-14,18,26-27H,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMMEYMDESDAIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)CCC4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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